molecular formula C9H11N3S2 B185520 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone CAS No. 65110-21-6

4-(Methylsulfanyl)benzaldehyde thiosemicarbazone

Cat. No. B185520
CAS RN: 65110-21-6
M. Wt: 225.3 g/mol
InChI Key: DIOXACGFGYGYPY-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfanyl)benzaldehyde thiosemicarbazone (MBTSC) is a thiosemicarbazone derivative that has been extensively studied for its potential applications in various fields of scientific research. MBTSC is a yellowish crystalline solid that is soluble in organic solvents and has a molecular weight of 242.34 g/mol.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been shown to induce apoptosis (cell death) in cancer cells, and it has also been found to inhibit the growth of bacterial and fungal cells.
Biochemical and Physiological Effects:
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting key enzymes and proteins. Additionally, 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone for lab experiments is its relatively low cost and easy synthesis. However, 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone is also highly reactive and can be difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanisms of action of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone, which could lead to the development of more effective treatments for a variety of diseases. Finally, there is potential for the development of new synthetic methods for 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone, which could lead to improvements in its properties and applications.

Synthesis Methods

4-(Methylsulfanyl)benzaldehyde thiosemicarbazone can be synthesized by reacting 4-(Methylsulfanyl)benzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, as well as for its antibacterial, antifungal, and antiviral properties. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

65110-21-6

Product Name

4-(Methylsulfanyl)benzaldehyde thiosemicarbazone

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

[(E)-(4-methylsulfanylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3S2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+

InChI Key

DIOXACGFGYGYPY-IZZDOVSWSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=S)N

SMILES

CSC1=CC=C(C=C1)C=NNC(=S)N

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=S)N

Other CAS RN

65110-21-6

Origin of Product

United States

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